2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide
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Overview
Description
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is an organic compound with a complex structure that includes a chloro group, a diethylamino group, and a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide typically involves the reaction of 2-chloro-3-formylquinolines with diethylamine under specific conditions. The reaction is carried out in a solvent such as methanol, with potassium carbonate and iodine acting as catalysts. The role of iodine is to oxidize the aldehydic group to the corresponding acid, followed by condensation with methanol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide involves its interaction with specific molecular targets. The chloro group and diethylamino group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-quinolinecarboxaldehyde: Similar in structure but with different functional groups.
2-Chloro-3-(diethylamino)propionanilide: Shares the diethylamino group but has a different backbone.
Uniqueness
2-Chloro-3-(diethylamino)-N,N-diethyl-2-butenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84912-05-0 |
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Molecular Formula |
C12H23ClN2O |
Molecular Weight |
246.78 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(diethylamino)-N,N-diethylbut-2-enamide |
InChI |
InChI=1S/C12H23ClN2O/c1-6-14(7-2)10(5)11(13)12(16)15(8-3)9-4/h6-9H2,1-5H3/b11-10- |
InChI Key |
DNCOGDDZCWZLQX-KHPPLWFESA-N |
Isomeric SMILES |
CCN(CC)/C(=C(/C(=O)N(CC)CC)\Cl)/C |
Canonical SMILES |
CCN(CC)C(=C(C(=O)N(CC)CC)Cl)C |
Origin of Product |
United States |
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